Peptide-T

Descripción

PEPTIDE T is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

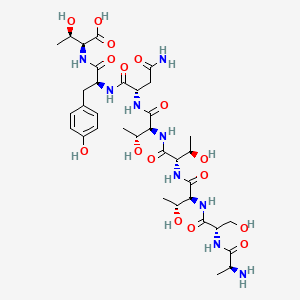

N-(N-(N(2)-(N-(N-(N-(N-D-Alanyl L-seryl)-L-threonyl)-L-threonyl) L-threonyl)-L-asparaginyl)-L-tyrosyl) L-threonine. Octapeptide sharing sequence homology with HIV envelope protein gp120. It is potentially useful as antiviral agent in AIDS therapy. The core pentapeptide sequence, TTNYT, consisting of amino acids 4-8 in peptide T, is the HIV envelope sequence required for attachment to the CD4 receptor.

Propiedades

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14+,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHCAJPPWOMXNW-LYKMMFCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N9O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106362-32-7 | |

| Record name | Peptide T | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106362327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEPTIDE-T | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05DYM3ZS1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Peptide T: An In-Depth Technical Guide on its Discovery and History in HIV Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the discovery, history, and scientific investigation of Peptide T, a synthetic octapeptide that was an early candidate in the search for HIV therapeutics. This document details its rational design based on the HIV-1 envelope protein gp120, its proposed mechanisms of action involving the CD4 and CCR5 receptors, and its ultimate trajectory in clinical research. It synthesizes quantitative data from key preclinical and clinical studies into structured tables, provides detailed methodologies for pivotal experiments, and utilizes Graphviz diagrams to illustrate complex biological pathways and experimental workflows. This guide serves as a thorough technical resource for professionals in virology, immunology, and pharmaceutical development.

Discovery and Scientific Rationale

Peptide T was discovered in 1986 by a team of scientists at the U.S. National Institute of Mental Health, led by Dr. Candace Pert and Dr. Michael Ruff. The discovery was predicated on the hypothesis that the HIV-1 envelope glycoprotein, gp120, contained a conserved region that was crucial for binding to the host cell CD4 receptor. By identifying a sequence homology between a region of gp120 and known neuropeptides, the team theorized that a peptide mimic of this region could act as a competitive antagonist, thereby blocking viral entry.

The researchers focused on the V2 loop of gp120 and synthesized several peptides. The most promising of these was an octapeptide with the sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr . Named Peptide T for its high threonine content, this sequence was shown in initial studies to inhibit HIV's binding to brain membranes and infection of human T-cells in vitro. A more stable analog, D-Ala1-Peptide T-amide (DAPTA) , was subsequently developed for clinical investigation.

Proposed Mechanism of Action

The mechanism of action of Peptide T was initially believed to be the competitive inhibition of gp120 binding to the CD4 receptor. However, subsequent research, particularly after the discovery of chemokine co-receptors for HIV-1, revealed a more complex picture. It is now understood that Peptide T's primary antiviral activity is mediated through its interaction with the CCR5 co-receptor.

Interaction with HIV-1 Receptors

While early studies suggested a direct interaction with CD4, the affinity was found to be relatively low. The more potent effect of Peptide T was later demonstrated to be its role as a functional antagonist of the CCR5 co-receptor. By binding to CCR5, Peptide T and its analog DAPTA effectively block the binding of R5-tropic HIV-1 gp120, preventing the conformational changes required for viral fusion and entry. This explains the observed selectivity of Peptide T for R5-tropic viral strains, which are predominant in early and asymptomatic infection, and its lack of activity against X4-tropic strains that utilize the CXCR4 co-receptor.

Caption: Proposed mechanism of Peptide T as a CCR5 antagonist.

Modulation of Intracellular Signaling

The binding of gp120 to its receptors is not merely a docking event but also initiates intracellular signaling cascades that can facilitate viral infection and contribute to cellular pathology. It has been proposed that by blocking the gp120-CCR5 interaction, Peptide T can prevent the activation of downstream signaling pathways, such as those involving Protein Kinase C (PKC) and the transcription factor NF-κB, which are implicated in creating a favorable environment for HIV replication.

Caption: Postulated inhibition of gp120-mediated signaling by Peptide T.

Quantitative Preclinical Data

A substantial body of preclinical research has characterized the binding and antiviral properties of Peptide T and its analog, DAPTA.

Table 1: Receptor Binding and Inhibition Data

| Parameter | Ligand/Inhibitor | Receptor/Complex | Value | Assay Method | Reference |

| Dissociation Constant (Kd) | Peptide T | Soluble CD4 | 2.1 x 10⁻⁷ M (210 nM) | Surface Plasmon Resonance | Ramsdale et al., 1993 |

| Association Rate (kon) | Peptide T | Soluble CD4 | 1.1 x 10³ M⁻¹s⁻¹ | Surface Plasmon Resonance | Ramsdale et al., 1993 |

| Dissociation Rate (koff) | Peptide T | Soluble CD4 | 2.3 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance | Ramsdale et al., 1993 |

| IC50 | DAPTA | gp120 (BaL) - CCR5 | 0.06 nM | Competitive Binding | Polianova et al., 2005 |

| IC50 | DAPTA | gp120 (CM235) - CCR5 | 0.32 nM | Competitive Binding | Polianova et al., 2005 |

Table 2: In Vitro Antiviral Activity

| HIV-1 Strain (Tropism) | Cell Type | Inhibitor | IC50 / Effective Conc. | Assay Method | Reference |

| ADA (R5) | MDM | Peptide T | ~10⁻¹² M (1 pM) | p24 Antigen | Ruff et al., 2001 |

| BaL (R5) | MDM | DAPTA | >90% inhibition at 1 nM | p24 Antigen | Pollicita et al., 2007 |

| Early Patient Isolates (R5/X4) | Primary CD4+ T-cells | Peptide T | 10⁻¹² - 10⁻⁹ M | Reverse Transcriptase | Ruff et al., 2001 |

| IIIB (X4) | CD4+ T-cells | Peptide T | No significant inhibition | Reverse Transcriptase | Ruff et al., 2001 |

| NL4-3 (X4) | CD4+ T-cells | Peptide T | No significant inhibition | Reverse Transcriptase | Ruff et al., 2001 |

MDM: Monocyte-Derived Macrophage

Clinical Investigations

Following promising preclinical results, Peptide T (as DAPTA) entered a series of clinical trials, primarily focusing on its potential to alleviate the neurocognitive complications associated with HIV infection, a condition now known as HIV-associated neurocognitive disorder (HAND).

Table 3: Summary of Key Clinical Trials

| Phase | No. of Patients | Dosage & Administration | Duration | Key Endpoints | Summary of Outcomes | Reference |

| I (Extended) | 14 (AIDS/ARC) | 0.1 - 3.2 mg/kg/day (IV) | 12 weeks | Safety, Neuropsychologic function | Minimal toxicity. Observed increments in cognitive and neuromotor function in patients with moderate impairment. No significant change in immunologic or virologic markers. | Bridge et al., 1991 |

| II | 212 (with cognitive impairment) | 6 mg/day (intranasal) | 6 months | Neurocognitive function, CD4 count, Viral load | No significant difference from placebo on primary neurocognitive endpoints. Subgroup analysis suggested improvement in patients with more severe cognitive impairment at baseline. | Heseltine et al., 1998 |

| II (Retrospective Analysis) | Subset of Heseltine et al. trial | 6 mg/day (intranasal) | 6 months | CSF and Peripheral Viral Load | Significant reduction in peripheral viral load (plasma and serum) in the DAPTA-treated group compared to placebo. No difference in CSF viral load. | Goodkin et al., 2006 |

| II (Painful Neuropathy) | 81 | 6 mg/day (intranasal) | 12 weeks | Pain Scores, Neurologic examination | No significant difference in pain scores or other neurologic measures compared to placebo. | Simpson et al., 1996 |

Detailed Experimental Protocols

Radioligand Competition Binding Assay (for CCR5 Affinity)

This protocol is a representative method for determining the inhibitory constant (Ki) of a compound like DAPTA for the CCR5 receptor.

Caption: Workflow for a CCR5 radioligand competition binding assay.

-

Membrane Preparation: Culture and harvest Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR5 gene. Lyse the cells in a hypotonic buffer and homogenize. Pellet the membranes by high-speed centrifugation and resuspend in assay buffer.

-

Assay Setup: In a 96-well filter plate, add assay buffer, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α), and serial dilutions of the unlabeled test compound (DAPTA).

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes (and bound radioligand) while allowing unbound radioligand to pass through.

-

Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Determine non-specific binding from wells containing a high concentration of an unlabeled CCR5 ligand. Subtract this from all other measurements to get specific binding. Plot the percentage of specific binding against the logarithm of the DAPTA concentration and use non-linear regression to calculate the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro HIV-1 Infectivity Assay (Reverse Transcriptase)

This protocol outlines a standard method to measure the ability of a compound to inhibit HIV-1 replication in cell culture.

Caption: Workflow for an HIV-1 Reverse Transcriptase (RT) infectivity assay.

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood and stimulate with phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for 2-3 days to activate T-cells, making them susceptible to HIV-1 infection.

-

Compound Incubation: Plate the activated PBMCs and add serial dilutions of Peptide T. Incubate for 1 hour at 37°C.

-

Infection: Add a pre-titered amount of an R5-tropic HIV-1 strain (e.g., HIV-1 BaL).

-

Culture: Incubate the infected cells for 7 to 10 days. Every 2-3 days, collect a portion of the supernatant and replace it with fresh medium containing IL-2 and the corresponding concentration of Peptide T.

-

Supernatant Harvest: At the end of the culture period, harvest the cell-free supernatant, which contains progeny virions.

-

RT Assay: Perform a commercial reverse transcriptase assay. This typically involves lysing the virions in the supernatant and incubating the lysate with a reaction mixture containing a template-primer and labeled nucleotides (e.g., digoxigenin- and biotin-labeled dUTP).

-

Quantification: The newly synthesized DNA is captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase). Addition of a chromogenic substrate yields a colorimetric signal that is proportional to the RT activity.

-

Data Analysis: Calculate the percentage of inhibition for each Peptide T concentration relative to the virus-only control wells. Plot the inhibition curve and determine the IC50 value.

Controversy, Decline, and Legacy

Despite the compelling preclinical data regarding its activity against R5-tropic HIV, Peptide T's journey through clinical development was challenging and ultimately did not lead to its approval as an HIV therapeutic.

-

Inconsistent Clinical Efficacy: The primary endpoints of the largest, placebo-controlled Phase II trial were not met, failing to show a statistically significant overall improvement in neurocognitive function.[1] Although subgroup analyses and a retrospective look at viral load were more encouraging, the lack of a robust primary outcome was a major setback.

-

The "Wrong" Virus: Much of the initial controversy and failure to replicate early in vitro findings stemmed from the widespread use of laboratory-adapted, X4-tropic HIV-1 strains (like IIIB) in research at the time. Peptide T is largely inactive against these strains, a fact that was only fully understood after the discovery of CCR5 as the primary co-receptor for M-tropic viruses.[2]

-

Advent of HAART: The mid-1990s saw the introduction of Highly Active Antiretroviral Therapy (HAART), which revolutionized HIV treatment. The profound and durable viral suppression achieved with these combination therapies set a very high bar for efficacy that single agents like Peptide T could not meet.

-

Formulation Issues: The clinical development was also hampered by the instability of the liquid nasal spray formulation used in trials.

Despite not becoming a clinical drug for HIV, the research into Peptide T left a significant legacy. It was one of the first therapeutic strategies based on blocking viral entry, a concept that has since been validated with the approval of the CCR5 antagonist maraviroc (B1676071) and the fusion inhibitor enfuvirtide. The story of Peptide T underscores the critical importance of selecting appropriate viral strains and cell systems for in vitro evaluation and serves as a valuable case study in the complex and often unpredictable path of drug development.

References

Peptide T: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Amino Acid Sequence, Structure, and Mechanism of Action

Introduction

Peptide T is a synthetic octapeptide that has been a subject of significant research interest due to its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV).[1] Derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, Peptide T and its analogs have demonstrated the ability to inhibit viral entry into host cells.[1][2] This technical guide provides a comprehensive overview of the amino acid sequence, structural features, and mechanism of action of Peptide T, intended for researchers, scientists, and professionals in the field of drug development.

Amino Acid Sequence and Core Structure

Peptide T is an octapeptide with the following amino acid sequence:

Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT)

The biological activity of Peptide T is primarily attributed to a core pentapeptide sequence:

Thr-Thr-Asn-Tyr-Thr (TTNYT)

This core sequence represents the minimal fragment of Peptide T that retains full activity in blocking the attachment of the HIV envelope to its cellular receptor.

Structural Characteristics

The three-dimensional structure of Peptide T has been investigated to understand its interaction with its molecular targets. While a definitive high-resolution crystal structure remains to be fully elucidated, modeling studies based on nuclear magnetic resonance (NMR) spectroscopy data have provided valuable insights. These studies suggest that the C-terminal pentapeptide fragment of Peptide T is characterized by the presence of two consecutive reverse turns in the polypeptide chain. This specific conformation is believed to be crucial for its binding to the target receptors and its subsequent antiviral effect.

Quantitative Analysis of Biological Activity

The biological efficacy of Peptide T and its more stable analog, D-Ala1-peptide T-amide (DAPTA), has been quantified through various in vitro assays. These studies have primarily focused on its ability to inhibit HIV-1 entry by blocking the interaction of the viral envelope protein gp120 with the host cell co-receptor CCR5.

| Compound | Assay Type | Target/Ligand | Cell System | IC50 (nM) | Reference |

| DAPTA | Competitive Binding | gp120 (HIV-1 BaL strain) / CCR5 | CCR5+ Cells | 0.06 | [3][4] |

| DAPTA | Competitive Binding | gp120 (HIV-1 CM235 strain) / CCR5 | CCR5+ Cells | 0.32 | [3][4] |

| Compound | Assay Type | Virus Strain | Cell System | Inhibition (%) | Concentration (M) | Reference |

| Peptide T | HIV-1 Replication | R5 and R5/X4 strains | MDMs, microglia, primary CD4+ T cells | 60-99 | 10-12 to 10-9 | [2] |

| Compound | Assay Type | Cytokine Measured | Cell System | Effect | Concentration (M) |

| Peptide T | Cytokine Production | IL-10 | Human Th2 cell line and PBMC | Induction | 10-8 |

| Peptide T | Cytokine Production | IFN-γ | PBMC | Significant Inhibition | 10-9 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of Peptide T and its analogs.

Radioligand Competition Binding Assay

This assay quantifies the ability of a compound (e.g., DAPTA) to inhibit the binding of a radiolabeled ligand (e.g., [¹²⁵I]-gp120) to its receptor (e.g., CCR5) on cell membranes.

Materials:

-

Cell Membranes: Preparations from a cell line overexpressing human CCR5 (e.g., HOS-CD4-CCR5).

-

Radioligand: [¹²⁵I]-labeled gp120.

-

Competitor: Unlabeled DAPTA at a range of concentrations.

-

Reagents: Soluble CD4 (sCD4), assay buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 1 mM EGTA, pH 7.4), wash buffer (assay buffer with 0.5 M NaCl).

-

Apparatus: Filtration manifold, glass fiber filters, gamma counter.

Procedure:

-

In a 96-well plate, combine cell membranes, a series of dilutions of unlabeled DAPTA, and the radiolabeled gp120 in the presence of sCD4.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

The concentration of DAPTA that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Multinuclear Activation of a Galactosidase Indicator (MAGI) Assay

The MAGI assay is a cell-based assay used to quantify HIV-1 entry into cells. It utilizes a HeLa cell line engineered to express CD4 and an integrated HIV-1 LTR-β-galactosidase reporter gene.

Materials:

-

Cells: HeLa-CD4-LTR-β-gal cells.

-

Virus: HIV-1 stocks of interest.

-

Inhibitor: Peptide T at various concentrations.

-

Reagents: Cell culture medium, fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS), staining solution (e.g., 0.4 mg/mL X-Gal, 4 mM potassium ferricyanide, 4 mM potassium ferrocyanide, 2 mM MgCl₂ in PBS).

Procedure:

-

Seed HeLa-CD4-LTR-β-gal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of Peptide T.

-

Infect the cells with a known amount of HIV-1.

-

After a suitable incubation period to allow for viral entry and Tat-mediated transactivation of the LTR, fix the cells.

-

Stain the cells with the X-Gal staining solution.

-

Infected cells will express β-galactosidase, which cleaves X-Gal to produce a blue precipitate.

-

Count the number of blue cells or syncytia under a microscope to determine the extent of viral entry and the inhibitory effect of Peptide T.

Cytokine Production Assay (ELISA)

This assay measures the effect of Peptide T on the production of specific cytokines by immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Cells: Freshly isolated human PBMCs.

-

Stimulant: A suitable stimulant to induce cytokine production (e.g., phytohemagglutinin (PHA) or anti-CD3 antibody).

-

Peptide: Peptide T at various concentrations.

-

Reagents: RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Assay Kit: Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., IFN-γ, IL-10).

Procedure:

-

Culture PBMCs in a 96-well plate.

-

Treat the cells with the stimulant in the presence or absence of different concentrations of Peptide T.

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine secretion into the culture supernatant.

-

Collect the culture supernatants.

-

Quantify the concentration of the target cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

Mechanism of Action and Signaling Pathways

Peptide T exerts its primary antiviral effect by acting as a selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic strains of HIV-1.[5] The binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells induces a conformational change in gp120, exposing a binding site for a chemokine co-receptor, typically CCR5 or CXCR4. This interaction is essential for the subsequent fusion of the viral and cellular membranes, leading to viral entry.

Peptide T competitively inhibits the binding of gp120 to CCR5, thereby blocking this crucial step in the HIV-1 life cycle.[6] This antagonism is thought to involve steric hindrance, preventing the gp120-CD4 complex from engaging with CCR5.

The binding of chemokines to CCR5 typically initiates a cascade of intracellular signaling events through the activation of heterotrimeric G proteins. While Peptide T is an antagonist, its interaction with CCR5 can modulate downstream signaling pathways.

Experimental Workflow for Co-Immunoprecipitation

The following diagram illustrates the workflow to demonstrate that DAPTA prevents the co-immunoprecipitation of the gp120/CD4 complex with the CCR5 receptor.

References

- 1. Peptide T - Wikipedia [en.wikipedia.org]

- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

Peptide T: A Technical Guide to its Mechanism of Action as a CCR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Peptide T and its analogs as antagonists of the C-C chemokine receptor 5 (CCR5). Initially identified as an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein (B1211001) gp120, Peptide T has been demonstrated to be a potent inhibitor of R5-tropic HIV-1 strains by blocking the viral entry process.[1][2] This document details the molecular interactions, quantitative binding and inhibitory data, and the downstream signaling consequences of Peptide T's antagonism of CCR5. Furthermore, it provides detailed protocols for key experimental assays used to characterize its activity and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction

The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by mediating the migration of leukocytes.[3] However, it is also the primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into target cells.[3][4] The interaction between the viral envelope glycoprotein gp120, the host cell's CD4 receptor, and CCR5 is a critical step in the viral lifecycle, making it a key target for antiretroviral therapies.

Peptide T, and its more stable analog D-ala-peptide T-amide (DAPTA), emerged as early candidates for HIV-1 entry inhibitors.[2] Their mechanism of action is centered on their ability to act as CCR5 antagonists, thereby preventing the binding of gp120 and subsequent viral fusion and entry.[4] This guide will explore the specifics of this antagonistic action, supported by quantitative data and detailed experimental methodologies.

Molecular Mechanism of Action

The primary mechanism of action of Peptide T as a CCR5 antagonist is the steric hindrance of the interaction between the HIV-1 gp120-CD4 complex and the CCR5 co-receptor.[4] After gp120 binds to the CD4 receptor on the surface of a target immune cell, it undergoes a conformational change that exposes a binding site for CCR5. Peptide T and its analogs are believed to bind to CCR5, thereby blocking this subsequent interaction and preventing the membrane fusion event required for viral entry.[4]

Binding to CCR5

Peptide T and its analogs act as ligands for CCR5.[2] This has been demonstrated through various binding and functional assays. For instance, DAPTA has been shown to potently inhibit the specific, CD4-dependent binding of gp120 from different HIV-1 strains to CCR5.[4] Furthermore, studies have shown that Peptide T can partially suppress the binding of the natural CCR5 ligand, MIP-1β, to human monocytes, suggesting a competitive or allosteric interaction at the receptor level.[5]

Inhibition of Downstream Signaling

As a GPCR, CCR5 activation by its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium and the inhibition of adenylyl cyclase.[3][6] By acting as an antagonist, Peptide T is expected to block these downstream signaling pathways that are normally triggered by CCR5 agonists. This antagonistic activity is crucial for its therapeutic effect, as it not only prevents viral entry but also modulates the inflammatory responses mediated by CCR5.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of Peptide T and its analogs.

Table 1: Inhibition of gp120 Binding to CCR5 by DAPTA

| gp120 Strain | IC50 (nM) | Reference |

| Bal | 0.06 | [4] |

| CM235 | 0.32 | [4] |

Table 2: Antiviral and Chemotaxis Inhibition by Peptide T and Analogs

| Peptide | Assay | Target | IC50 / Peak Inhibitory Concentration | Reference |

| Peptide T | Antiviral Assay | R5 & R5/X4 HIV-1 | 10⁻¹² to 10⁻⁹ M | [1] |

| RAP-103 | Monocyte Chemotaxis | CCR5 | 0.18 pM | [7] |

| RAP-103 | Monocyte Chemotaxis | CCR2 | 4.2 pM | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Peptide T's mechanism of action are provided below.

HIV-1 Infectivity Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of Peptide T to inhibit HIV-1 entry into target cells by measuring the activity of a reporter gene (luciferase) that is under the control of the HIV-1 LTR promoter.

Materials:

-

TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)

-

HIV-1 R5-tropic virus stock

-

Peptide T or analog

-

Complete culture medium

-

96-well culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of Peptide T in complete culture medium.

-

Pre-incubate the TZM-bl cells with the various concentrations of Peptide T for 1 hour at 37°C.

-

Add a predetermined amount of R5-tropic HIV-1 to each well. Include control wells with no virus and virus with no peptide.

-

Incubate the plates for 48 hours at 37°C.

-

After incubation, remove the culture medium and lyse the cells with the luciferase assay reagent.

-

Measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of viral entry for each Peptide T concentration relative to the control wells.

Chemotaxis Assay

This assay assesses the ability of Peptide T to block the migration of CCR5-expressing cells towards a chemoattractant.

Materials:

-

CCR5-expressing cells (e.g., human monocytes or a CCR5-transfected cell line)

-

Chemoattractant (e.g., MIP-1β or RANTES)

-

Peptide T or analog

-

Transwell inserts with a porous membrane (e.g., 5 µm pore size)

-

24-well plates

-

Assay buffer (e.g., RPMI with 0.5% BSA)

-

Cell counting method (e.g., hemocytometer or automated cell counter)

Protocol:

-

Resuspend CCR5-expressing cells in assay buffer.

-

Pre-incubate the cells with various concentrations of Peptide T for 30 minutes at 37°C.

-

Add the chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

-

After incubation, remove the Transwell inserts.

-

Count the number of cells that have migrated to the lower chamber.

-

Calculate the percentage of inhibition of chemotaxis for each Peptide T concentration relative to the control wells (chemoattractant alone).

Co-Immunoprecipitation of gp120-CD4-CCR5 Complex

This protocol is designed to demonstrate the ability of Peptide T to disrupt the formation of the ternary complex required for HIV-1 entry.

Materials:

-

Cells co-expressing CD4 and CCR5

-

Soluble gp120

-

Soluble CD4 (sCD4)

-

DAPTA (Peptide T analog)

-

Lysis buffer

-

Antibody against CCR5

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies for Western blotting (anti-gp120)

Protocol:

-

Incubate cells expressing CD4 and CCR5 with soluble gp120 and sCD4 in the presence or absence of 1 nM DAPTA for 1-2 hours at 4°C.

-

Lyse the cells with lysis buffer and centrifuge to pellet cellular debris.

-

Add the anti-CCR5 antibody to the supernatant and incubate for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Probe the membrane with an anti-gp120 antibody to detect the presence of co-immunoprecipitated gp120. A reduced or absent gp120 band in the DAPTA-treated sample indicates inhibition of the complex formation.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of Peptide T.

Caption: HIV-1 Entry and Inhibition by Peptide T.

Caption: Workflow of a Chemotaxis Inhibition Assay.

Conclusion

Peptide T and its analogs represent a significant class of early-generation HIV-1 entry inhibitors that function through the targeted antagonism of the CCR5 co-receptor. By competitively or allosterically inhibiting the binding of the gp120-CD4 complex to CCR5, Peptide T effectively blocks a crucial step in the viral lifecycle of R5-tropic strains. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel antiretroviral strategies targeting viral entry. Further investigation into the precise binding site and the allosteric modulation of CCR5 by Peptide T could provide valuable insights for the design of next-generation CCR5 antagonists with improved potency and pharmacokinetic profiles.

References

- 1. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine sulfation of CCR5 N-terminal peptide by tyrosylprotein sulfotransferases 1 and 2 follows a discrete pattern and temporal sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCR5 is a suppressor for cortical plasticity and hippocampal learning and memory | eLife [elifesciences.org]

- 7. Attenuation of rodent neuropathic pain by an orally active peptide, RAP-103, which potently blocks CCR2- and CCR5-mediated monocyte chemotaxis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Peptide T: A Technical Guide to a Pioneer HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, was one of the earliest compounds identified as a potential HIV entry inhibitor.[1][2][3] Its discovery in 1986 sparked significant interest in the development of therapeutics targeting the initial stages of HIV infection.[1][2] This technical guide provides an in-depth analysis of Peptide T and its analogues, focusing on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation. The primary mechanism of Peptide T involves the blockade of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][4][5] While initial enthusiasm for Peptide T has been tempered by mixed clinical trial results and the development of more potent antiretroviral agents, its story offers valuable insights into the complexities of HIV-1 entry and the challenges of peptide-based drug development.

Introduction: The Genesis of a Gp120-Derived Peptide Inhibitor

Peptide T, with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT), was identified through a database search for viral protein segments with homology to known neuropeptides.[5][6] This approach was based on the hypothesis that viral envelope proteins might mimic endogenous ligands to interact with host cell receptors. Peptide T's sequence shares homology with a region of the HIV-1 gp120 protein, the viral glycoprotein (B1211001) responsible for binding to the host cell CD4 receptor and a subsequent co-receptor, either CCR5 or CXCR4, to initiate viral entry.[3][5][7]

Initial research suggested that Peptide T might interfere with the binding of gp120 to the CD4 receptor. However, subsequent and more definitive studies revealed that its primary mode of action is as a selective antagonist of the CCR5 co-receptor.[4][5] This discovery was pivotal, as it highlighted the potential of targeting co-receptors to block HIV-1 infection. A more stable, protease-resistant analog, D-Ala1-Peptide T-amide (DAPTA), was developed for clinical investigation.[5]

Mechanism of Action: Blocking the CCR5 Co-Receptor

The entry of HIV-1 into a target cell is a multi-step process. First, the viral envelope protein gp120 binds to the CD4 receptor on the surface of immune cells such as T-helper cells and macrophages.[7] This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[7] The subsequent interaction with the co-receptor is essential for the fusion of the viral and cellular membranes, allowing the viral genetic material to enter the host cell.[7]

Peptide T and its analog DAPTA exert their antiviral effect by specifically targeting and blocking the CCR5 co-receptor.[4][5] By binding to CCR5, Peptide T competitively inhibits the interaction between the gp120-CD4 complex and the co-receptor, thereby preventing the final step of viral entry for R5-tropic HIV-1 strains.[4][8] This selectivity for CCR5 explains the early inconsistencies in in vitro antiviral studies, as Peptide T shows little to no inhibitory activity against X4-tropic HIV-1 strains that utilize the CXCR4 co-receptor.[4][5]

Signaling Pathways

The binding of chemokines to CCR5, a G protein-coupled receptor (GPCR), typically initiates a cascade of intracellular signaling events. This includes the activation of inhibitory G proteins (Gαi), leading to a decrease in cyclic AMP (cAMP) levels and the modulation of downstream pathways that can influence cell migration (chemotaxis) and other cellular responses.[9][10] There is also evidence suggesting that under certain conditions, CCR5 can couple to Gq proteins, leading to an increase in intracellular calcium (Ca2+) concentration.[11] While the binding of HIV-1 gp120 to CCR5 is necessary for viral entry, it is not definitively established that G protein-dependent signaling is required for the fusion process itself.[10] Peptide T, by acting as a CCR5 antagonist, is presumed to interfere with these signaling pathways, although its primary antiviral mechanism is the steric hindrance of gp120 binding.

Diagram of the HIV-1 Entry and Inhibition by Peptide T

Caption: HIV-1 entry and its inhibition by Peptide T.

Quantitative Data

This section summarizes the key quantitative data from preclinical and clinical investigations of Peptide T and its analog, DAPTA.

Table 1: In Vitro Antiviral Activity of DAPTA

| HIV-1 Strain | IC50 (nM) | Cell System | Reference |

| BaL (R5-tropic) | 0.06 | CCR5+ Cells | [4][8] |

| CM235 (R5-tropic) | 0.32 | CCR5+ Cells | [4][8] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Trial of Intranasal Peptide T for HIV-Associated Cognitive Impairment

| Parameter | Details | Reference |

| Study Design | 3-site, double-blind, placebo-controlled trial | [12] |

| Dosage | 2 mg Peptide T administered intranasally three times a day for 6 months | [12] |

| Primary Outcome | No statistically significant difference between Peptide T and placebo on the global neuropsychological (NP) change score. | [12] |

| Subgroup Analysis | - Improved performance in patients with more evident cognitive impairment (NP global deficit score ≥ 0.5) (P = 0.02). | [12] |

| - Treatment effect suggested in patients with CD4+ cell counts > 200 cells/µL. | [12] |

Table 3: Clinical Trial of Intranasal Peptide T for Painful Distal Neuropathy in AIDS

| Parameter | Details | Reference |

| Study Design | Multicentered, double-blind, randomized, placebo-controlled study | [13] |

| Dosage | 6 mg/day of intranasal Peptide T for 12 weeks | [13] |

| Primary Outcome | No significant difference in the change in pain scores between the Peptide T group (-0.24) and the placebo group (-0.39) (p = 0.32). | [13] |

| Conclusion | Intranasal Peptide T was found to be safe but ineffective in treating painful distal symmetrical polyneuropathy associated with AIDS. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Peptide T.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of Peptide T for the CCR5 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Peptide T for the CCR5 receptor.

Materials:

-

Cell Membranes: Membrane preparations from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled CCR5 ligand, such as [¹²⁵I]-MIP-1α or [³H]-Maraviroc.

-

Competitor: Unlabeled Peptide T at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethylenimine (PEI) to reduce non-specific binding.

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation: Homogenize CCR5-expressing cells in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membranes (a predetermined optimal protein concentration).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled Peptide T.

-

For total binding control, add assay buffer instead of Peptide T.

-

For non-specific binding control, add a high concentration of a known unlabeled CCR5 ligand.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Peptide T by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Peptide T concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Competitive Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

HIV-1 Entry Inhibition Assay (Pseudovirus-Based Luciferase Assay)

This assay measures the ability of Peptide T to inhibit the entry of HIV-1 into target cells using a safe and quantifiable system.

Objective: To determine the IC50 of Peptide T for the inhibition of R5-tropic HIV-1 entry.

Materials:

-

HIV-1 Env-pseudotyped Virus: Replication-defective HIV-1 particles carrying a luciferase reporter gene and expressing the envelope protein of an R5-tropic HIV-1 strain (e.g., BaL). These are produced by co-transfecting HEK293T cells with an Env-expression plasmid and an Env-deficient HIV-1 backbone plasmid containing the luciferase gene.[14][15]

-

Target Cells: A cell line that expresses CD4 and CCR5 and is susceptible to HIV-1 infection (e.g., TZM-bl cells, which contain a Tat-inducible luciferase reporter).

-

Peptide T: A range of concentrations.

-

Cell Culture Medium: e.g., DMEM supplemented with 10% FBS.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Virus and Compound Incubation: On the day of the experiment, pre-incubate the pseudovirus with serial dilutions of Peptide T for a set period (e.g., 1 hour at 37°C).

-

Infection: Add the virus-Peptide T mixture to the target cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry, expression of viral proteins, and activation of the luciferase reporter gene.

-

Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence in each well using a luminometer. The light output is proportional to the level of viral entry.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Peptide T relative to the control (virus only). Plot the percentage of inhibition against the logarithm of the Peptide T concentration and fit the data to a dose-response curve to determine the IC50 value.

Monocyte Chemotaxis Assay (Boyden Chamber Assay)

This assay assesses the ability of Peptide T to block the migration of monocytes towards a chemoattractant that signals through CCR5.

Objective: To evaluate the antagonistic effect of Peptide T on CCR5-mediated monocyte chemotaxis.

Materials:

-

Monocytes: Freshly isolated human peripheral blood monocytes (PBMCs) or a monocyte-like cell line (e.g., THP-1).

-

Chemoattractant: A CCR5 ligand such as MIP-1β (CCL4) or RANTES (CCL5).

-

Peptide T: A range of concentrations.

-

Boyden Chamber: A two-chamber system separated by a microporous membrane (e.g., 5 µm pore size).[3][16]

-

Assay Medium: Serum-free RPMI 1640.

-

Cell Stain: e.g., Calcein-AM or Giemsa stain.

-

Microscope and Image Analysis Software.

Procedure:

-

Assay Setup:

-

In the lower chamber of the Boyden apparatus, add the chemoattractant (e.g., MIP-1β) in the assay medium. For a negative control, use assay medium alone.

-

In the upper chamber, add the monocyte suspension in assay medium. For the experimental conditions, pre-incubate the monocytes with various concentrations of Peptide T before adding them to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 2-4 hours).

-

Cell Staining and Quantification:

-

After incubation, remove the upper chamber.

-

Wipe the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of Peptide T compared to the control (chemoattractant only). Plot the percentage of inhibition against the logarithm of the Peptide T concentration to determine the IC50 value.

Conclusion and Future Perspectives

Peptide T holds a significant place in the history of HIV research as an early and rationally designed entry inhibitor. Its journey from a gp120-derived peptide to a CCR5 antagonist provided crucial proof-of-concept for targeting viral co-receptors. While clinical trials yielded mixed results, with some evidence of cognitive benefits in specific patient subgroups but a lack of efficacy in treating painful neuropathy, the development of Peptide T paved the way for a new class of antiretroviral drugs.

The challenges encountered with Peptide T, such as its peptide nature leading to potential stability and delivery issues, and its modest potency compared to later small-molecule inhibitors, are emblematic of the hurdles in peptide-based drug development. Nevertheless, the knowledge gained from studying Peptide T and its interaction with CCR5 has been invaluable.

Future research in this area may focus on developing more potent and bioavailable peptide or peptidomimetic CCR5 antagonists. The detailed understanding of the Peptide T-CCR5 interaction can inform the design of novel therapeutics not only for HIV but also for other conditions where CCR5 plays a pathological role, such as in inflammatory diseases and certain cancers. The legacy of Peptide T serves as a reminder of the importance of exploring diverse therapeutic strategies in the ongoing fight against HIV and other complex diseases.

References

- 1. The Binding Thermodynamics of the N-terminal Peptide of the CCR5 Coreceptor to HIV-1 Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemokine receptor CCR5 functionally couples to inhibitory G proteins and undergoes desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G Protein-Dependent CCR5 Signaling Is Not Required for Efficient Infection of Primary T Lymphocytes and Macrophages by R5 Human Immunodeficiency Virus Type 1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purinergic Receptors Crosstalk with CCR5 to Amplify Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Peptide T in the treatment of painful distal neuropathy associated with AIDS: results of a placebo-controlled trial. The Peptide T Neuropathy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hiv.lanl.gov [hiv.lanl.gov]

- 15. hiv.lanl.gov [hiv.lanl.gov]

- 16. criver.com [criver.com]

Foundational Research on D-ala-peptide-T-amide (DAPTA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ala-peptide-T-amide (DAPTA), a synthetic octapeptide analog of Peptide T, is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] This technical guide provides an in-depth overview of the foundational research on DAPTA, detailing its mechanism of action, quantitative binding data, key experimental protocols, and its impact on critical signaling pathways. DAPTA has been investigated primarily for its therapeutic potential as a viral entry inhibitor for R5-tropic HIV-1 strains and for its neuroprotective properties.[3][4] Its ability to block the interaction of the HIV-1 envelope glycoprotein (B1211001) gp120 with the CCR5 co-receptor forms the basis of its antiviral activity.[5] Furthermore, DAPTA has demonstrated immunomodulatory and anti-inflammatory effects through the downregulation of signaling pathways such as NF-κB and Notch.[6]

Mechanism of Action

DAPTA's primary mechanism of action is the competitive antagonism of the CCR5 receptor.[3] By binding to CCR5, DAPTA allosterically inhibits the binding of natural ligands, including the HIV-1 gp120 envelope protein.[3] This blockade is crucial in preventing the entry of R5-tropic HIV-1 strains into host cells, a process that requires the sequential binding of gp120 to the CD4 receptor and then to a co-receptor, most commonly CCR5.[3]

Beyond its role as a viral entry inhibitor, DAPTA exhibits neuroprotective and anti-inflammatory activities.[6][7] In models of neuroinflammation, DAPTA has been shown to reduce microglia and astrocyte activation.[2] These effects are mediated, in part, by its ability to modulate key inflammatory signaling pathways.

Quantitative Data

The following table summarizes the quantitative data regarding the binding affinity and inhibitory concentration of DAPTA from various foundational studies.

| Parameter | Value | Assay/System | Source |

| IC50 | 0.06 nM | Inhibition of gp120 (BaL strain) binding to CCR5 | [5] |

| IC50 | 0.32 nM | Inhibition of gp120 (CM235 strain) binding to CCR5 | [5] |

| IC50 | 55 pM | Inhibition of gp120BaL/sCD4 binding to CCR5 (Cf2Th/synR5 cells) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DAPTA.

CCR5 Binding Assay: Radioligand Competition

This assay quantifies DAPTA's ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.

-

Materials:

-

Cell membranes from a cell line overexpressing human CCR5 (e.g., HOS-CD4-CCR5).

-

Radioligand: [¹²⁵I]-gp120.

-

Soluble CD4 (sCD4).

-

Unlabeled DAPTA at a range of concentrations.

-

Assay Buffer (e.g., 50 mM Tris, 1 mM MgCl₂, 0.5% BSA).

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of DAPTA.

-

In a 96-well plate, add assay buffer, the DAPTA dilution, [¹²⁵I]-gp120, sCD4, and the CCR5-expressing cell membrane preparation.

-

Incubate the plate to allow binding to reach equilibrium.

-

Transfer the contents of the plate to a 96-well filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.

-

Allow the filters to dry and measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of DAPTA to determine the IC50 value.[1]

-

Neuroprotection Assay: TUNEL Staining for Apoptosis

This protocol assesses the ability of DAPTA to protect primary neuronal cultures from gp120-induced apoptosis.

-

Materials:

-

Primary hippocampal neuronal cultures.

-

Recombinant HIV-1 gp120.

-

DAPTA.

-

Phosphate-buffered saline (PBS).

-

4% Paraformaldehyde in PBS.

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture.

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.

-

Fluorescence microscope.

-

-

Procedure:

-

Culture primary hippocampal neurons on coverslips.

-

Pre-incubate the neuronal cultures with desired concentrations of DAPTA for 1 hour before the addition of gp120.

-

Induce neurotoxicity by adding recombinant gp120 to the culture medium.

-

Incubate for 24-48 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells.

-

Perform the TUNEL assay according to the manufacturer's instructions to label fragmented DNA.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells.

-

Signaling Pathways

DAPTA's interaction with CCR5 leads to the modulation of downstream signaling pathways, particularly those involved in inflammation and immune responses.

Inhibition of NF-κB Signaling Pathway

DAPTA has been shown to downregulate the NF-κB signaling pathway.[6] In inflammatory conditions, the binding of ligands to receptors like TNFR can trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. DAPTA, by blocking CCR5, can interfere with signaling events that contribute to NF-κB activation. Studies in an Experimental Autoimmune Encephalomyelitis (EAE) model showed that DAPTA treatment led to a decrease in NF-κB p65 and an increase in its inhibitor, IκBα.[6]

DAPTA's inhibition of the NF-κB signaling cascade.

Downregulation of Notch Signaling Pathway

Research has also implicated DAPTA in the downregulation of the Notch signaling pathway.[6] The Notch pathway is a critical cell-cell communication system that regulates cell fate decisions. Ligand binding to the Notch receptor leads to proteolytic cleavage and the release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes. In the context of EAE, DAPTA treatment was found to decrease the expression of Notch-1 and Notch-3.[6]

DAPTA's indirect downregulation of the Notch signaling pathway.

Clinical Perspectives

Early clinical trials of intranasally administered DAPTA in HIV-infected individuals have shown some promising results. In one study, DAPTA treatment was associated with a mean CD4 increase of 33% in five out of eleven patients and a reduction of the viral reservoir in monocytes to undetectable levels in most patients.[9] Another clinical trial was designed to assess the safety and efficacy of DAPTA in eliminating treatment-resistant infectious virus in peripheral blood mononuclear cells (PBMCs) of HIV-infected individuals with suppressed plasma viral loads.[10] These studies suggest potential antiviral and immunological benefits, although larger, controlled trials are necessary to fully establish its therapeutic efficacy.

Conclusion

DAPTA is a well-characterized CCR5 antagonist with potent antiviral and neuroprotective activities demonstrated in preclinical studies. Its mechanism of action, centered on the blockade of the CCR5 receptor, leads to the inhibition of R5-tropic HIV-1 entry and the modulation of key inflammatory signaling pathways. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of DAPTA as a potential therapeutic agent for HIV infection and neuroinflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. DAPTA | Chemokine CC Receptors | Tocris Bioscience [tocris.com]

- 3. benchchem.com [benchchem.com]

- 4. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DAPTA, a C-C Chemokine Receptor 5 (CCR5), Leads to the Downregulation of Notch/NF-κB Signaling and Proinflammatory Mediators in CD40+ Cells in Experimental Autoimmune Encephalomyelitis Model in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VIP and D-ala-peptide T-amide release chemokines which prevent HIV-1 GP120-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral and immunological benefits in HIV patients receiving intranasal peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Evolving Paradigm of Peptide T: From V2 Loop Mimicry to CCR5 Antagonism in HIV-1 Entry Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the interaction between Peptide T and the HIV-1 envelope glycoprotein (B1211001) gp120, with a particular focus on the role of the V2 region. Initially heralded as a direct competitive inhibitor of the gp120-CD4 interaction, the scientific understanding of Peptide T's mechanism has evolved significantly. This document synthesizes the current evidence, establishing Peptide T and its stable analog, D-Ala-Peptide T-Amide (DAPTA), as potent antagonists of the CCR5 co-receptor. By blocking the interaction between the gp120-CD4 complex and CCR5, Peptide T effectively inhibits the entry of R5-tropic HIV-1 strains. This guide presents the quantitative data supporting this mechanism, details the experimental protocols for its investigation, and provides visualizations of the key molecular interactions and experimental workflows.

Introduction: The Shifting Landscape of Peptide T Research

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, was first identified in 1986.[1] The initial hypothesis posited that Peptide T, by mimicking a segment of gp120, would competitively inhibit the binding of the virus to the CD4 receptor on T-cells.[2] However, subsequent research has revealed a more nuanced and potent mechanism of action. It is now widely accepted that Peptide T and its more stable analog, D-Ala-Peptide T-Amide (DAPTA), function as selective antagonists of the CCR5 co-receptor.[3][4][5] This guide will explore the scientific journey from the initial V2-centric hypothesis to the current understanding of Peptide T as a CCR5-targeted HIV-1 entry inhibitor.

The Role of the gp120 V2 Loop in HIV-1 Entry

The V2 loop of gp120 is a region of significant structural and functional importance in the process of HIV-1 infection. It contributes to the overall conformation of the gp120 trimer and plays a critical role in shielding conserved epitopes from neutralizing antibodies. The V2 loop itself contains motifs that can interact with cellular receptors, including the α4β7 integrin, which is implicated in the gut homing of T-cells.[6][7][8] Furthermore, the V2 loop's structure and glycosylation pattern can influence the exposure of the co-receptor binding sites on gp120 following CD4 engagement.[9] While Peptide T is derived from this region, its inhibitory action is not a simple mimicry of a gp120-CD4 binding epitope. Instead, it appears to exploit a different facet of the viral entry process: co-receptor engagement.

Quantitative Analysis of Peptide T Analog (DAPTA) Interaction with CCR5

The most compelling evidence for Peptide T's mechanism of action comes from quantitative in vitro assays demonstrating the potent inhibition of gp120's interaction with the CCR5 co-receptor by its stable analog, DAPTA.

| Compound | HIV-1 Strain (gp120 source) | Assay Type | Endpoint | Value | Reference(s) |

| D-Ala-Peptide T-Amide (DAPTA) | BaL (R5-tropic) | Competitive Binding | IC50 | 0.06 nM | [2][3] |

| D-Ala-Peptide T-Amide (DAPTA) | CM235 (R5-tropic) | Competitive Binding | IC50 | 0.32 nM | [3] |

| CCR5 N-terminal peptide (sulfated) | YU2 | Isothermal Titration Calorimetry | Kd | 2.2 µM | [10] |

| Phage display-derived peptide | N/A | Cell Fusion Assay | IC50 | 5 µM | [11] |

Experimental Protocols

Radioligand Competition Binding Assay for CCR5

This assay quantifies the affinity of a test compound (e.g., DAPTA) for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of DAPTA for the CCR5 receptor.

Materials:

-

Cell Membranes: Membrane preparations from a cell line with high-level expression of human CCR5 (e.g., HOS-CD4-CCR5).

-

Radioligand: ¹²⁵I-labeled MIP-1β or another high-affinity CCR5 ligand.

-

Test Compound: D-Ala-Peptide T-Amide (DAPTA) stock solution.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, 0.05% CHAPS, pH 7.4.

-

Apparatus: 96-well glass fiber filter plates (pre-soaked in 0.3% polyethyleneimine), vacuum filtration manifold, and a scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, prepare triplicate wells for:

-

Total Binding: Radioligand and binding buffer.

-

Non-specific Binding: Radioligand and a high concentration of an unlabeled CCR5 antagonist (e.g., Maraviroc).

-

Competitive Binding: Radioligand and serial dilutions of DAPTA.

-

-

Reaction Mixture: Add the following to each well in the specified order:

-

150 µL of CCR5-expressing cell membranes (3-20 µg protein).

-

50 µL of the unlabeled compound (DAPTA dilutions or non-specific binding control) or buffer.

-

50 µL of radioligand solution.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plates.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Drying and Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of DAPTA.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

HIV-1 Pseudovirus Entry Inhibition Assay

This assay measures the ability of a test compound to inhibit the entry of replication-incompetent pseudoviruses into target cells.

Objective: To quantify the dose-dependent inhibition of R5-tropic HIV-1 entry by DAPTA.

Materials:

-

Target Cells: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes).

-

Producer Cells: 293T/17 cells.

-

Plasmids: An HIV-1 envelope expression plasmid (R5-tropic, e.g., from BaL strain) and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.

-

Reagents: Cell culture media, transfection reagent, and luciferase assay substrate.

Procedure:

-

Pseudovirus Production: Co-transfect 293T/17 cells with the R5-tropic HIV-1 envelope plasmid and the Env-deficient backbone plasmid. Harvest the pseudovirus-containing supernatant after 48-72 hours.

-

Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate and incubate overnight.

-

Compound Treatment: Pre-incubate the TZM-bl cells with serial dilutions of DAPTA for 30-60 minutes at 37°C.

-

Infection: Add a standardized amount of the R5-tropic pseudovirus to each well. Include "no virus" and "no drug" controls.

-

Incubation: Incubate the plate for 48 hours at 37°C to allow for viral entry and reporter gene expression.

-

Lysis and Measurement: Remove the supernatant, lyse the cells, and add the luciferase assay reagent according to the manufacturer's protocol. Measure the luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each DAPTA concentration relative to the "no drug" control.

-

Plot the percentage of inhibition against the log concentration of DAPTA and use non-linear regression to determine the IC50 value.

-

Visualizing the Molecular Interactions and Experimental Workflows

Figure 1: Proposed Mechanisms of Peptide T Action

Figure 2: Workflow for Radioligand Competition Binding Assay

Conclusion

The study of Peptide T provides a fascinating case study in the evolution of scientific understanding in drug discovery. While its origins lie in the V2 loop of gp120, its primary mechanism of action is now firmly established as the antagonism of the CCR5 co-receptor. The potent inhibition of R5-tropic HIV-1 entry by Peptide T's stable analog, DAPTA, underscores the therapeutic potential of targeting co-receptor interactions. The experimental protocols and data presented in this guide offer a robust framework for the continued investigation of Peptide T and the development of next-generation HIV-1 entry inhibitors. The journey of Peptide T from a simple mimic to a potent antagonist highlights the importance of rigorous, quantitative biological characterization in elucidating the true molecular mechanisms of drug action.

References

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The V2 domain of HIV gp120 mimics an interaction between CD4 and integrin ⍺4β7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Variable Loop 2 and its Importance in HIV-1 Infection and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryptic determinant of α4β7 binding in the V2 loop of HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Binding Thermodynamics of the N-terminal Peptide of the CCR5 Coreceptor to HIV-1 Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of peptide ligands to the chemokine receptor CCR5 and their maturation by gene shuffling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early In Vitro Studies of Peptide-T Antiviral Effects

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the foundational in vitro research on Peptide T, an early and novel peptide-based HIV entry inhibitor. It details the proposed mechanism of action, summarizes quantitative antiviral data, outlines key experimental protocols, and discusses the initial inconsistencies in research findings that were later clarified.

Introduction: The Discovery of Peptide T

In 1986, a significant development in early AIDS research was the discovery of Peptide T by neuroscientist Dr. Candace Pert and her team.[1] This octapeptide was derived from the V2 region of the HIV-1 envelope glycoprotein, gp120.[2] Early research suggested that Peptide T could function as an HIV entry inhibitor by blocking the virus from binding to and infecting target cells.[1][3] Its mechanism was proposed to involve competitive inhibition of the gp120 protein's interaction with a cellular co-receptor, a novel concept at the time.[4] This guide focuses on the initial in vitro studies that characterized its antiviral properties.

Proposed Mechanism of Action: Inhibition of HIV-1 Entry

The primary mechanism of HIV-1 entry into a host cell involves a series of precise molecular interactions. The viral surface protein gp120 first binds to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[5][6] This initial binding triggers a conformational change in gp120, exposing a binding site for a second receptor, a chemokine co-receptor, which is typically either CCR5 or CXCR4.[5] The subsequent interaction with the co-receptor initiates further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.[6]

Peptide T was proposed to act as a competitive inhibitor at the co-receptor binding step. Specifically, it was found to block the binding and infection of viral strains that use the CCR5 co-receptor (known as R5-tropic viruses).[1][2] By occupying the receptor, Peptide T prevents the gp120-CD4 complex from engaging with CCR5, thereby halting the fusion process and preventing viral entry.

Caption: HIV-1 entry mechanism involving gp120, CD4, and CCR5.

Caption: Peptide T blocks HIV entry by binding to the CCR5 co-receptor.

Quantitative Data on In Vitro Antiviral Activity

Early in vitro studies demonstrated that Peptide T could inhibit the replication of specific HIV-1 strains, particularly those isolated from monocytes and macrophages. The antiviral efficacy was highly dependent on the viral isolate, the target cell type, and the specific assay used.[2] A pivotal finding was that Peptide T selectively inhibited R5 and dual-tropic (R5/X4) HIV-1 strains, with little to no effect on lab-adapted X4 strains like IIIB, MN, or NL4-3.[2] This selectivity explained many of the early inconsistencies in research results.

| Parameter | Value / Observation | Cell Types | HIV-1 Strains | Reference |

| Peak Inhibitory Concentration | 10-12 to 10-9 M | Monocyte-Derived Macrophages (MDMs), Microglia, Primary CD4+ T cells | R5 and R5/X4 strains (e.g., ADA) | [2] |

| Range of Viral Inhibition | 60% to 99% | MDMs, Microglia, Primary CD4+ T cells | R5 and R5/X4 strains | [2] |

| Effect on X4-tropic Strains | Little to no inhibition | CD4+ T cells | Lab-adapted X4 strains (IIIB, MN, NL4-3) | [2] |

| Mechanism of Inhibition | Blocks viral entry | MAGI cells, Luciferase reporter cells | R5-tropic (ADA envelope) | [2] |

| Chemotaxis Inhibition | Potently inhibits RANTES-mediated chemotaxis | CCR5-transfected HOS cells | N/A | [7] |

| Binding Inhibition | Partially suppressed 125I-MIP1-beta binding | Human Monocytes | N/A | [7] |

Key Experimental Protocols

The characterization of Peptide T's antiviral effects relied on several key in vitro assays designed to measure viral replication, entry, and receptor interaction.

HIV Infectivity and Replication Assays

These assays were used to quantify the ability of Peptide T to prevent productive viral infection in susceptible cells.

-

Protocol: MAGI Cell Assay (Multinuclear Activation of a Galactosidase Indicator)

-

Cell Line: HeLa cells engineered to express CD4 and a chemokine co-receptor (e.g., CCR5). These cells also contain an integrated HIV-1 LTR-lacZ reporter cassette.

-

Principle: When HIV-1 successfully infects a cell, the viral Tat protein is produced. Tat transactivates the HIV-1 LTR, driving the expression of the β-galactosidase (lacZ) gene.

-

Procedure: a. Cells are plated in multi-well plates. b. Cells are pre-incubated with various concentrations of Peptide T or a control substance. c. A known quantity of an R5-tropic HIV-1 strain is added to the wells. d. After an incubation period (e.g., 48 hours), the cells are fixed and stained with a substrate for β-galactosidase (e.g., X-gal).

-

Quantification: Infected cells turn blue. The number of blue cells or foci is counted, and the percentage of inhibition is calculated by comparing the counts in Peptide T-treated wells to control wells.[2]

-

-

Protocol: Luciferase Reporter Gene Assay

-

System: This assay uses HIV-1 virions pseudotyped with a specific envelope protein (e.g., from the R5-tropic ADA strain) and carrying a luciferase reporter gene. Target cells are engineered to be susceptible to infection.

-

Principle: Viral entry and the initiation of replication lead to the expression of the luciferase enzyme.

-